N-benzyl-9Z,12Z,15Z-octadecatrienamide

Description

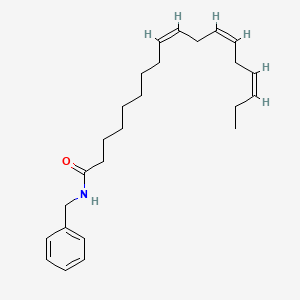

Structure

2D Structure

Propriétés

IUPAC Name |

(9Z,12Z,15Z)-N-benzyloctadeca-9,12,15-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMYRWIEZCYDK-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883715-18-2 | |

| Record name | N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883715182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYL-(9Z,12Z,15Z)-OCTADECATRIENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60D4QDV5QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Extraction Methodologies

Natural Abundance and Distribution within Lepidium meyenii Chemotypes

N-benzyl-9Z,12Z,15Z-octadecatrienamide is one of several macamides that have been reliably identified in various maca chemotypes, which are distinguished by the color of their hypocotyls, such as yellow, black, white, and purple. nih.gov The concentration and distribution of this specific macamide can vary significantly among these different phenotypes, suggesting a genetic or environmental influence on its biosynthesis.

These variations highlight the complexity of macamide distribution and underscore the importance of considering the chemotype and geographical origin when studying the phytochemical profile of maca.

Table 1: Total Macamide Content in Different Maca Samples

| Maca Origin and Color | Total Macamide Content (μg/g⁻¹) |

|---|---|

| China Purple Maca | 1845.75 ± 3.45 |

| China Yellow Maca | 1090.20 ± 2.07 |

| Peru Yellow Maca | 393.30 ± 2.42 |

| China Black Maca | 269.10 ± 1.03 |

| Peru Black Maca | 269.10 ± 1.03 |

Data sourced from a study quantifying total macamides by ¹H qNMR. researchgate.netresearchgate.net

Advanced Extraction and Isolation Techniques for this compound

The isolation and purification of this compound from the complex matrix of maca requires advanced chromatographic techniques. These methods are essential for obtaining high-purity compounds for analytical standardization and further research.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation and purification of macamides. This method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. For the separation of macamides, a two-phase solvent system is typically employed. Researchers have successfully used HSCCC to isolate various macamides by optimizing the solvent system and other operational parameters, leading to the acquisition of compounds with high purity.

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely used strategy for the isolation of specific macamides, including this compound. researchgate.net This technique offers high resolution and efficiency. The process typically involves an initial extraction of dried maca powder with a solvent like methanol or ethanol, followed by a series of purification steps to remove interfering substances. The final separation is often achieved on a C18 column, using a gradient elution with a mobile phase consisting of solvents such as acetonitrile (B52724) and water. This allows for the isolation of individual macamides with a high degree of purity, which can be confirmed by analytical techniques like mass spectrometry and nuclear magnetic resonance. nih.gov

In recent years, there has been a growing interest in developing environmentally friendly extraction methods. Deep Eutectic Solvents (DES) have emerged as a promising green alternative to conventional organic solvents for the extraction of bioactive compounds from plant materials. DES are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components. Their tunable polarity and low toxicity make them suitable for extracting a wide range of compounds, including macamides. Research in this area is focused on optimizing the composition of DES to achieve high extraction efficiency for this compound and other related compounds from maca.

Impact of Post-Harvest Processing on Macamide Profile

Post-harvest processing, particularly the drying method, has a profound impact on the chemical profile of maca, especially on the formation and accumulation of macamides. acs.org It is understood that macamides are not typically present in fresh maca but are formed during the post-harvest drying process through enzymatic reactions. researchgate.net

Studies have shown that different drying techniques, such as air-drying and freeze-drying, result in significantly different macamide concentrations. researchgate.net Air-drying methods have been found to promote the accumulation of macamides and fatty acids. researchgate.net The formation of these compounds is believed to occur through the reaction of benzylamine (B48309) (derived from glucosinolates) with long-chain fatty acids. acs.org

Table 2: Comparison of Macamide Content by Drying Method

| Compound | Air-Dried Maca (μg/g) | Freeze-Dried Maca (μg/g) |

|---|---|---|

| Macamides | 31.39 to 1163.19 | 3.97 to 34.36 |

| Fatty Acids | 18.71 to 181.99 | Low Content |

This table illustrates the significant increase in macamide and fatty acid content in air-dried maca compared to freeze-dried samples. researchgate.net

The duration of the drying process also plays a crucial role. For instance, the content of this compound has been observed to change over a six-month natural air-drying period. researchgate.net This indicates that the post-harvest handling and processing protocols are critical factors that determine the final phytochemical composition and quality of maca products. acs.org

Chemical Synthesis and Analog Development

Total Synthesis Methodologies for N-benzyl-9Z,12Z,15Z-octadecatrienamide

The total synthesis of this compound is primarily achieved through the formation of an amide bond between the carboxylic acid, α-linolenic acid, and the amine, benzylamine (B48309).

Carbodiimide (B86325) condensation methods are a cornerstone for the synthesis of this compound. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-carbonyldiimidazole (CDI) are effective for this purpose. unit.no The general reaction involves the activation of the carboxylic acid group of α-linolenic acid by the carbodiimide, which then readily reacts with benzylamine to form the desired amide.

Optimization of these methods is crucial for maximizing yield and purity. Key variables that are often adjusted include the choice of solvent, reaction temperature, and the equivalents of coupling agents and bases used. For instance, the use of a non-polar solvent can be effective, and the reaction can often be carried out at room temperature. The optimization of the synthesis of related amides has shown that careful control of reaction conditions, such as the concentration of reactants and the choice of base, can significantly improve yields. researchgate.netresearchgate.net

A study on the synthesis of fatty acid amides using CDI highlighted its effectiveness as a coupling reagent. unit.no While this study focused on other fatty acid amides, the principles are directly applicable to the synthesis of this compound. The research demonstrated that for polyunsaturated fatty acids, quantitative yields could be achieved. unit.no

Table 1: Key Parameters in Carbodiimide Condensation for Amide Synthesis

| Parameter | Description | Common Variations |

| Coupling Agent | Activates the carboxylic acid for reaction with the amine. | DCC, EDC, CDI |

| Solvent | The medium in which the reaction is conducted. | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate |

| Base | Neutralizes the acid formed during the reaction and can catalyze the reaction. | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |

| Temperature | Influences the rate of reaction and the formation of byproducts. | 0°C to room temperature |

The primary chemical precursors for the synthesis of this compound are:

α-Linolenic acid: A polyunsaturated omega-3 fatty acid that provides the 18-carbon backbone with three cis double bonds at positions 9, 12, and 15.

Benzylamine: The source of the N-benzyl group.

The reaction pathway using a carbodiimide coupling agent can be summarized as follows:

Activation of Carboxylic Acid: The carboxylic acid group of α-linolenic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbonyl carbon of the O-acylisourea intermediate.

Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the stable amide, this compound, and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used).

Alternative pathways can involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This involves reacting α-linolenic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting α-linolenoyl chloride is then reacted with benzylamine to form the amide.

Synthetic Approaches to Novel this compound Derivatives and Analogs

The synthesis of novel derivatives and analogs of this compound can be achieved by modifying either the fatty acid or the benzylamine precursor. For instance, using different fatty acids with varying chain lengths and degrees of unsaturation would result in a range of fatty acid N-benzylamides.

Similarly, substituting the benzylamine with other primary or secondary amines allows for the creation of a diverse library of N-substituted octadecatrienamides. The synthesis of various N-substituted fatty acid amides has been documented, demonstrating the versatility of the amide formation reaction. mdpi.comnih.gov A patent for the synthesis of fatty N-alkyl amides from glycerides and various amines highlights the industrial scalability of such processes. google.com

Purification and Characterization of Synthetic this compound

Following the synthesis, purification of the crude product is essential to remove unreacted starting materials, coupling agents, and byproducts. Common purification techniques include:

Filtration: To remove insoluble byproducts such as dicyclohexylurea.

Aqueous Workup: Washing the organic layer with dilute acid and base solutions to remove unreacted amine and carboxylic acid.

Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for isolating the pure amide. The choice of eluent (a mixture of non-polar and polar solvents) is critical for achieving good separation. scielo.br Reversed-phase flash chromatography can also be employed for polar amide purification. biotage.com

Distillation: For volatile amides, vacuum distillation can be a viable purification method. google.com

Once purified, the structure and purity of this compound are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the benzyl (B1604629) group, the long aliphatic chain, and the double bonds at the correct positions.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.

Analytical Methodologies and Structural Elucidation

Chromatographic Techniques for Identification and Quantification.nih.govresearchgate.netmdpi.comgoogle.com

Chromatography is a fundamental tool for the separation of N-benzyl-9Z,12Z,15Z-octadecatrienamide from other closely related macamides and plant constituents.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of macamides. researchgate.net A typical HPLC method for the quantification of this compound and other macamides involves a reversed-phase column, such as a C18 column. google.com The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of acid like formic or trifluoroacetic acid to improve peak shape) and an organic solvent, typically acetonitrile (B52724). google.com Detection is commonly performed using a UV detector at a wavelength of around 210 nm, where the amide bond exhibits absorbance. researchgate.netgoogle.com The use of an external standard of N-benzylhexadecanamide has been reported for the quantification of total macamides, including this compound. researchgate.net

A study successfully used an HPLC method for the separation and determination of several macamides, including this compound, within a 45-minute run time. This method demonstrated good linearity, precision, and accuracy, with detection limits below 0.1 µg/ml and quantification limits below 0.3 µg/ml.

| Parameter | HPLC Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and water (with acid modifier) |

| Detection | UV at 210 nm |

| Quantification | External standard method |

For faster and more efficient separations, Ultrahigh-Performance Liquid Chromatography (UHPLC) is increasingly being employed. UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which results in higher resolution and sensitivity, and significantly shorter analysis times. nih.govmdpi.com When coupled with a Photodiode Array (PDA) detector, UHPLC provides not only quantitative data but also spectral information across a range of wavelengths for each analyte, which aids in peak identification and purity assessment. nih.govnih.gov

One validated UHPLC-PDA method for the simultaneous quantification of ten active components in Lepidium meyenii, including this compound, utilized a Waters Acquity UHPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm). nih.gov The gradient elution was performed with acetonitrile and 10 mM aqueous ammonium (B1175870) phosphate (B84403) over a 15-minute run time, with detection at 210 nm. nih.gov This method demonstrated excellent linearity (R² ≥ 0.999), precision (RSD < 1.58%), repeatability (RSD < 1.97%), and stability (RSD < 1.76%). nih.gov

| Parameter | UHPLC-PDA Conditions |

| Column | Waters Acquity UHPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) nih.gov |

| Mobile Phase | Gradient of acetonitrile and 10 mM aqueous ammonium phosphate nih.gov |

| Detection | PDA at 210 nm nih.gov |

| Run Time | 15 minutes nih.gov |

Mass Spectrometry (MS) Based Approaches.researchgate.netnih.govgoogle.com

Mass spectrometry is a powerful tool for the analysis of this compound, offering high sensitivity and structural information.

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly selective and sensitive method for the analysis of macamides. researchgate.net LC-MS/MS, in particular, is used for the unambiguous identification and quantification of this compound, even at trace levels. researchgate.net In this technique, the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound (m/z 368.29) is selected and fragmented to produce characteristic product ions. A key fragment ion observed is at m/z 91, which corresponds to the tropylium (B1234903) ion formed from the benzyl (B1604629) group. This fragmentation pattern is a diagnostic feature for N-benzyl macamides. nih.gov

| Parameter | LC-MS/MS Findings |

| Precursor Ion [M+H]⁺ | m/z 368.29 nih.gov |

| Key Fragment Ion | m/z 91 (tropylium ion) nih.gov |

| Ionization Mode | Positive nih.gov |

While LC-MS is more common for the direct analysis of intact macamides, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of related fatty acid amides and can be used for the analysis of macamides after derivatization. nih.govnih.gov For the analysis of other components in Maca, such as benzyl isothiocyanates and sterols, GC-MS has been successfully applied. nih.gov The analysis of fatty acid amides by GC-MS often requires a derivatization step to increase their volatility and thermal stability. nih.gov The electron ionization (EI) mass spectra of these compounds provide characteristic fragmentation patterns that can be used for their identification. nih.gov

Spectroscopic Elucidation Techniques for Structural Confirmation.nih.govscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, typically in the aromatic region (δ 7.2-7.4 ppm). A doublet for the two benzylic protons (-CH₂-) would likely appear around δ 4.4 ppm, coupled to the amide proton. The amide proton (NH) would present as a triplet around δ 5.8-6.0 ppm. The polyunsaturated fatty acid chain would exhibit a complex set of signals, with the olefinic protons (=CH-) appearing in the region of δ 5.3-5.4 ppm. The terminal methyl group (-CH₃) would be an upfield triplet.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the amide at around δ 173 ppm. The aromatic carbons of the benzyl group would resonate in the δ 127-138 ppm region. The benzylic carbon would be expected around δ 43 ppm. The olefinic carbons of the fatty acid chain would appear in the δ 127-132 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A strong absorption band around 1640 cm⁻¹ would correspond to the C=O stretching vibration of the amide (Amide I band). The N-H stretching vibration should appear as a sharp peak around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching of the unsaturated fatty acid chain would likely be seen around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum would reveal the chemical environment of each hydrogen atom in the molecule. Key expected signals would include:

Aromatic Protons: Signals corresponding to the protons on the benzyl group's phenyl ring.

Methylene (B1212753) Protons: A distinct signal for the -CH₂- group linking the nitrogen to the phenyl ring.

Amide Proton: A signal for the N-H proton of the amide group.

Olefinic Protons: Signals for the protons on the three carbon-carbon double bonds of the octadecatrienoyl chain.

Aliphatic Protons: A series of signals for the methylene and methyl protons of the fatty acid chain.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on each carbon atom in the structure. Expected key resonances would include:

Carbonyl Carbon: A signal in the downfield region characteristic of an amide carbonyl group.

Aromatic Carbons: Signals for the carbon atoms of the phenyl ring.

Olefinic Carbons: Signals for the six carbons involved in the double bonds.

Aliphatic Carbons: Resonances for the carbons of the long alkyl chain.

A detailed, hypothetical data table based on the compound's structure is presented below.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | Aromatic (C₆H₅) |

| Data not available in search results | Benzyl CH₂ |

| Data not available in search results | Amide (NH) |

| Data not available in search results | Olefinic (=CH) |

| Data not available in search results | Allylic (CH₂) |

| Data not available in search results | Aliphatic (CH₂) |

| Data not available in search results | Terminal Methyl (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and alkene functional groups.

Key expected absorption peaks include:

N-H Stretching: A peak characteristic of the amide N-H bond.

C=O Stretching (Amide I): A strong absorption band for the carbonyl group of the amide.

N-H Bending (Amide II): An absorption associated with the bending of the N-H bond.

C=C Stretching: Peaks corresponding to the carbon-carbon double bonds in the polyunsaturated fatty acid chain.

=C-H Stretching: Signals for the hydrogens attached to the double-bonded carbons.

C-H Stretching: Absorptions for the C-H bonds of the aromatic ring and the aliphatic chain.

A summary of anticipated IR absorption bands is provided in the table below.

| Infrared (IR) Spectroscopy Data | | :--- | :--- | | Frequency (cm⁻¹) | Functional Group Assignment | | Data not available in search results | N-H Stretch (Amide) | | Data not available in search results | C=O Stretch (Amide I) | | Data not available in search results | N-H Bend (Amide II) | | Data not available in search results | C=C Stretch (Alkenes) | | Data not available in search results | Aromatic and Olefinic C-H Stretch | | Data not available in search results | Aliphatic C-H Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting conjugated systems. This compound contains a benzene (B151609) ring and three non-conjugated double bonds. The primary chromophore is the benzylamide moiety. The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of the phenyl group. The isolated double bonds of the fatty acid chain are not expected to show significant absorption in the standard UV-Vis range (200-800 nm).

The anticipated UV-Vis absorption data is summarized in the table below.

| Ultraviolet-Visible (UV-Vis) Spectroscopy Data | | :--- | :--- | | λmax (nm) | Electronic Transition | | Data not available in search results | π → π* transitions of the aromatic ring |

Biosynthetic Pathways and Precursors

Proposed Enzymatic and Chemical Steps in Macamide Biosynthesis in Lepidium meyenii

The proposed biosynthetic pathway for macamides, including N-benzyl-9Z,12Z,15Z-octadecatrienamide, can be delineated into three principal stages that are activated during the post-harvest processing of maca. tandfonline.comfigshare.com

The initial step is the enzymatic hydrolysis of glucosinolates. nih.gov In intact plant cells, glucosinolates are physically separated from the enzyme myrosinase. tandfonline.comfrontiersin.org When the plant tissue is damaged during post-harvest processing, such as slicing or powdering, myrosinase comes into contact with glucosinolates, catalyzing the cleavage of the glucose molecule. nih.govfrontiersin.org This hydrolysis results in an unstable aglycone, which then rearranges to form benzyl (B1604629) isothiocyanate. nih.govresearchgate.net

The second key event is the conversion of benzyl isothiocyanate into benzylamine (B48309). While the precise enzymatic control of this conversion in maca is not fully elucidated, it is a critical step for providing the benzylamine moiety of the macamide. nih.govnih.gov

Concurrently, the third stage involves the hydrolysis of membrane and storage lipids within the maca hypocotyl. tandfonline.comnih.gov This process releases free fatty acids, including the polyunsaturated fatty acid α-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid), which is the direct precursor to the fatty acid portion of this compound. nih.govnih.gov

The final step is the condensation of benzylamine with the activated fatty acid to form the amide bond. It has been proposed that this reaction could be catalyzed by a fatty acid amide hydrolase (FAAH) operating in reverse. researchgate.net This enzyme typically hydrolyzes fatty acid amides, but under the specific conditions of the drying process, it may facilitate their synthesis. nih.govresearchgate.net

| Step | Description | Key Molecules Involved |

| 1. Glucosinolate Hydrolysis | Enzymatic breakdown of glucosinolates upon tissue damage. | Benzylglucosinolate, Myrosinase, Benzyl isothiocyanate |

| 2. Benzylamine Formation | Conversion of benzyl isothiocyanate to the amine precursor. | Benzyl isothiocyanate, Benzylamine |

| 3. Lipid Hydrolysis | Release of free fatty acids from storage and membrane lipids. | Lipids, α-Linolenic acid |

| 4. Amide Condensation | Formation of the final macamide through an amide bond. | Benzylamine, α-Linolenic acid, this compound |

Role of Glucosinolates and Benzylamines as Precursors

Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family, to which maca belongs. nih.gov In Lepidium meyenii, aromatic glucosinolates are particularly abundant, with benzylglucosinolate (also known as glucotropaeolin) being a major representative. nih.govresearchgate.net

The type of macamide formed is directly dependent on the specific glucosinolate precursor present. For the synthesis of this compound, the essential precursor is benzylglucosinolate. researchgate.net The myrosinase-catalyzed hydrolysis of benzylglucosinolate specifically yields benzyl isothiocyanate, which is subsequently converted to benzylamine. nih.govresearchgate.net

Similarly, other macamides found in maca, such as N-(3-methoxybenzyl) amides, are derived from the corresponding m-methoxybenzyl glucosinolate. researchgate.net This direct precursor-product relationship underscores the critical role of the plant's specific glucosinolate profile in determining the array of macamides that can be produced during post-harvest processing. The availability of benzylamine is a rate-limiting factor in the biosynthesis of these compounds.

| Precursor Glucosinolate | Corresponding Benzylamine | Resulting Macamide Class |

| Benzylglucosinolate | Benzylamine | N-benzyl amides |

| m-Methoxybenzyl glucosinolate | m-Methoxybenzylamine | N-(m-methoxybenzyl) amides |

Link to Fatty Acid Metabolism: Polyunsaturated Fatty Acid Chain Integration

The structural diversity of macamides is not only derived from the benzylamine portion but also significantly from the fatty acid chain. The biosynthesis of this compound is intrinsically linked to the plant's fatty acid metabolism, specifically the availability of α-linolenic acid.

During the post-harvest drying process, cellular lipids are hydrolyzed, leading to an accumulation of free fatty acids. tandfonline.com The fatty acid profile of maca includes a variety of saturated and unsaturated fatty acids. For the formation of this compound, the C18 polyunsaturated fatty acid, α-linolenic acid, is the specific substrate that is integrated into the final macamide structure. nih.govnih.gov

Other prevalent macamides, such as N-benzyl-9Z,12Z-octadecadienamide, are formed through the integration of linoleic acid, another common polyunsaturated fatty acid in maca. nih.govnih.gov The presence and relative abundance of these specific fatty acids in the free fatty acid pool during the drying process directly influence the yield of the corresponding macamides.

Furthermore, a group of related compounds known as macaenes, which are derivatives of long-chain unsaturated fatty acids, are also present in maca. scielo.br It has been suggested that these macaenes are also involved in the biosynthetic pathways leading to the diverse range of macamides found in the processed plant material. nih.gov

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological and cognitive processes. N-benzyl-9Z,12Z,15Z-octadecatrienamide has been evaluated for its ability to modulate several key components of this system.

Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby enhancing their effects.

This compound, a natural macamide isolated from Lepidium meyenii (Maca), has been identified as an inhibitor of FAAH. medchemexpress.comtargetmol.com However, reports on its inhibitory potency have varied. One study reported an IC50 value of 41.8 μM for the inhibition of FAAH. medchemexpress.comtargetmol.com Another source indicates an IC50 of 11.48 μM in a U-937 cell line. medchemexpress.com It has also been suggested that the potency is relatively low, with an IC50 greater than 10 μM, which may not be sufficient to produce significant biological effects through this mechanism alone. nih.gov

Table 1: Reported FAAH Inhibitory Activity of this compound

| Assay/Cell Line | IC50 (μM) | Reference |

| FAAH Inhibition | 41.8 | medchemexpress.comtargetmol.com |

| U-937 Cells | 11.48 | medchemexpress.com |

| General Potency | >10 | nih.gov |

Cannabinoid Receptor (CB1) Binding Affinity and Signaling

The cannabinoid receptor 1 (CB1) is a primary target of endocannabinoids and is densely expressed in the central nervous system, where it mediates most of the psychoactive effects of cannabinoids.

Preclinical investigations into the direct binding affinity of this compound for the CB1 receptor have been conducted. However, specific binding affinity values, such as the equilibrium dissociation constant (Ki), for this compound at the CB1 receptor are not available in the currently reviewed scientific literature. While studies have explored the structure-activity relationships of related analogues at cannabinoid receptors, quantitative data for this specific compound's interaction with CB1 is absent. nih.gov

Anandamide Cellular Uptake Inhibition

The termination of anandamide signaling is mediated by its transport into cells, a process that is not yet fully understood but is thought to involve a specific transporter protein. Inhibition of this uptake mechanism can prolong the effects of anandamide.

Research has been conducted to determine if this compound can inhibit the cellular uptake of anandamide. Despite these investigations, there is currently no specific quantitative data, such as IC50 values, available in the scientific literature to define the potency of this compound as an inhibitor of anandamide cellular uptake.

Neuromodulatory and Neuroprotective Mechanisms

Beyond its effects on the endocannabinoid system, the potential for this compound to interact with other key enzymes involved in neurological function has been a subject of interest.

Acetylcholinesterase (AChE) Interactions

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in cholinergic neurotransmission. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.

There is no available scientific literature from the conducted searches that reports on the interaction between this compound and acetylcholinesterase. Therefore, its potential to act as an AChE inhibitor remains uncharacterized.

Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Phosphorylation Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β activity has been linked to several neurodegenerative diseases.

There is currently no direct evidence in the reviewed scientific literature to suggest that this compound inhibits the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β). While some research has explored the effects of related compounds on pathways involving GSK-3β, no specific data on the direct inhibitory activity of this compound on GSK-3β phosphorylation has been reported.

Wnt/β-catenin Signaling Pathway Activation in Mesenchymal Stem Cells

Preclinical research indicates that macamides can influence the differentiation of mesenchymal stem cells (MSCs), a process crucial for tissue regeneration, particularly in bone formation. While direct studies on this compound are limited, research on a closely related methoxy-derivative, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), offers significant insights into the potential role of the core N-benzyl-octadecatrienamide structure in this process.

One study demonstrated that MBOC promotes the osteogenic differentiation of C3H/10T1/2 MSCs. nih.govfrontiersin.org The underlying mechanism for this was identified as the activation of the canonical Wnt/β-catenin signaling pathway. nih.govfrontiersin.org This pathway is fundamental for bone development and metabolism.

The investigation revealed that MBOC treatment led to an increase in the expression of key osteogenic markers in C3H/10T1/2 cells, including runt-related transcription factor 2 (Runx2), osterix, and alkaline phosphatase (ALP). nih.gov Mechanistically, MBOC was found to inhibit the phosphorylation of glycogen synthase kinase-3β (GSK-3β) at the Tyr216 residue, which in turn maintained the expression levels of β-catenin. nih.gov The stabilization and nuclear translocation of β-catenin are critical steps in the activation of the Wnt signaling pathway, leading to the transcription of target genes that drive osteoblast differentiation and bone formation.

These findings suggest that the N-benzyl-octadecatrienamide scaffold may be a key pharmacophore for the activation of the Wnt/β-catenin pathway in MSCs, thereby promoting osteogenesis.

| Compound | Cell Line | Key Findings | Mechanism of Action |

| N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) | C3H/10T1/2 Mesenchymal Stem Cells | Increased expression of Runx2, osterix, and ALP. | Activation of the canonical Wnt/β-catenin signaling pathway via inhibition of GSK-3β phosphorylation at Tyr216 and maintenance of β-catenin expression. nih.gov |

Mechanisms of Neuronal Survival and Proliferation Enhancement

The neuroprotective properties of macamides have been a subject of growing research interest. nih.govnih.govnih.gov These compounds are recognized for their ability to cross the blood-brain barrier due to their lipophilic nature, allowing them to exert effects within the central nervous system. nih.gov

While direct studies on this compound are not extensively available, research on other macamides provides insights into the potential mechanisms of action. One of the proposed mechanisms is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. nih.govnih.gov FAAH is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, macamides can increase the levels of anandamide, which in turn can activate cannabinoid receptors such as CB1. nih.govthemacaexperts.com This activation is linked to neuroprotective effects, including the regulation of pain perception, mood, and memory. nih.gov

Furthermore, a study on a macamide sharing the same fatty acid chain, identified as M 18:3, demonstrated protective effects against corticosterone-induced neurotoxicity in PC12 cells. nih.gov The study found that this macamide increased the phosphorylation of the cAMP response element-binding protein (CREB) at Ser133. nih.gov Phosphorylated CREB (p-CREB) is a crucial transcription factor for neuronal plasticity and survival. Activated CREB can upregulate the expression of brain-derived neurotrophic factor (BDNF), a key protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.gov The study confirmed that M 18:3 treatment led to an increase in the expression of BDNF. nih.gov

These findings suggest that this compound may enhance neuronal survival and proliferation through the modulation of the endocannabinoid system and the activation of the CREB-BDNF signaling pathway.

| Compound/Class | Cell Line/Model | Key Findings | Proposed Mechanism of Action |

| Macamides (general) | In vitro/In vivo | Inhibition of FAAH enzyme. | Increased levels of anandamide, leading to activation of CB1 receptors and neuroprotective effects. nih.govnih.govthemacaexperts.com |

| M 18:3 (macamide) | PC12 cells | Increased phosphorylation of CREB at Ser133; Increased expression of BDNF. | Activation of the CREB-BDNF signaling pathway, promoting neuronal survival and plasticity. nih.gov |

Anti-inflammatory and Immunomodulatory Pathways

The potential anti-inflammatory and immunomodulatory effects of this compound are an emerging area of investigation. Research on Maca extracts and the broader class of macamides suggests a capacity to modulate inflammatory responses. frontiersin.orgcaldic.com

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

While specific studies detailing the effect of this compound on the expression of pro-inflammatory cytokines are limited, broader research on Maca extracts containing macamides has shown promising results. Oral administration of Maca extracts and some isolated macamides has been reported to decrease the levels of pro-inflammatory cytokines, including TNF-α and IL-6, in the hippocampus of animal models. researchgate.net These cytokines are key mediators of the inflammatory cascade, and their regulation is a critical target for anti-inflammatory therapies. The ability of macamides to reduce the expression of these cytokines points towards a potential anti-inflammatory role within the central nervous system. researchgate.net

Impact on Macrophage Activity (e.g., RAW 264.7 cells)

Macrophages are central players in the immune response, and their activity is a key indicator of inflammation. In vitro studies using the RAW 264.7 macrophage cell line have been employed to investigate the anti-inflammatory properties of Maca compounds. frontiersin.org An extract of macamides has demonstrated a considerable rate of nitric oxide (NO) inhibition in these cells. frontiersin.org NO is a pro-inflammatory mediator produced by activated macrophages, and its inhibition is a hallmark of anti-inflammatory activity. This finding suggests that macamides, including potentially this compound, may exert immunomodulatory effects by suppressing macrophage activation and the production of inflammatory molecules.

Antioxidant Defense Mechanisms

The antioxidant properties of natural compounds are of significant interest due to the role of oxidative stress in various pathological conditions. Macamides, as a class, have been noted for their antioxidant potential. nih.govnih.govmdpi.com

Free Radical Scavenging Activity

Regulation of Oxidative Stress Markers (e.g., ROS, HO-1)

This compound is a known constituent of maca (Lepidium meyenii), particularly the yellow phenotype. nih.gov Preclinical research on yellow maca extract, which is known to contain this compound, has indicated a positive impact on reducing oxidative stress in animal studies. nih.gov While these findings point to the antioxidant capacity of the whole plant extract, the specific contribution of this compound to the direct regulation of reactive oxygen species (ROS) or heme oxygenase-1 (HO-1) has not been fully elucidated in isolation. Other studies on different compounds have shown that effects on cell proliferation can be associated with the generation of ROS, a common mechanism in cellular apoptosis. chemfaces.com

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Emerging preclinical data suggests that this compound may possess anti-proliferative and cytotoxic properties. Research utilizing extracts of Lepidium meyenii, in which this compound is a prominent macamide, has demonstrated cytotoxic effects against a range of human cancer cell lines. mdpi.com

Some commercial suppliers have categorized this compound as a protein kinase inhibitor used in biomedical research. ukchemicalsuppliers.co.uk This classification suggests a potential mechanism for its observed anti-proliferative effects, as protein kinases are crucial regulators of cell cycle progression and survival pathways that are often dysregulated in cancer. However, specific, peer-reviewed studies detailing its inhibitory activity against particular protein kinases are not extensively available in the current scientific literature.

Studies on Lepidium meyenii extract, containing high levels of this compound, have provided insights into its potential impact on cellular proliferation pathways. mdpi.com While not conducted on cancer cells, research on porcine fibroblasts showed that the extract could modulate the expression of key genes involved in cell cycle and DNA replication. mdpi.com

Specifically, the mRNA levels of Minichromosome Maintenance Complex Component 2 (MCM2), a protein essential for initiating genome replication, were significantly decreased at higher concentrations of the extract. mdpi.com Similarly, the expression of Proliferating Cell Nuclear Antigen (PCNA), a critical factor in DNA synthesis and repair, was also reduced at higher doses, suggesting a potential mechanism for limiting uncontrolled cell proliferation. mdpi.com The extract also had a dose-dependent effect on the transcript level of Cyclin D1 (CCND1), a key regulator of cell cycle transition from G1 to S phase. mdpi.com

Furthermore, in vitro studies using the maca extract demonstrated cytotoxic effects against several human cancer cell lines, including SGC7901 (gastric), MCF7 (breast), NCI-H460 (lung), and HepG2 (liver), and inhibited the proliferation of the HT-29 colon cancer cell line. mdpi.com Although the researchers credited these effects to two other novel macamides discovered in the extract, they also noted that this compound was one of the most abundant macamides present. mdpi.com

Table 1: Effects of Maca Extract Containing this compound on Cellular Proliferation Markers in Porcine Fibroblasts

| Gene Marker | Protein Function | Observed Effect | Source |

|---|---|---|---|

| CCND1 | Cyclin D1, a G1/S phase transition regulator | Significant transcript increase at 3 mg/mL; significant decrease at 10 mg/mL | mdpi.com |

| MCM2 | Component of the DNA replication initiation complex | Significant mRNA level decrease at concentrations over 5.0 mg/mL | mdpi.com |

| PCNA | Proliferating Cell Nuclear Antigen, involved in DNA synthesis | Decreased mRNA level at higher extract doses | mdpi.com |

A review of published scientific literature did not yield specific in silico studies or molecular modeling data detailing the direct binding or interaction of this compound with the Yes-associated protein 1 (YAP-1) or Poly (ADP-ribose) polymerase-1 (PARP-1) protein systems.

Other Enzymatic Interactions: Soluble Epoxy Hydrolase (sEH) Inhibition

This compound has been identified in preclinical studies as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxy fatty acids (EpFAs), which are lipid mediators with generally anti-inflammatory, analgesic, and antihypertensive properties. By inhibiting sEH, this compound stabilizes the endogenous levels of these beneficial EpFAs, thereby enhancing their bioavailability and biological actions. This mechanism represents a significant therapeutic approach for conditions involving inflammation. In addition to sEH, macamides as a class have been investigated for their ability to inhibit other enzymes, such as fatty acid amide hydrolase (FAAH). researchgate.net

Table 2: Summary of Known Enzymatic Interactions for this compound

| Enzyme | Name | Type of Interaction | Significance of Interaction | Source |

|---|---|---|---|---|

| sEH | Soluble Epoxide Hydrolase | Inhibition | Stabilizes anti-inflammatory epoxy fatty acids (EpFAs) | |

| FAAH | Fatty Acid Amide Hydrolase | Inhibition | Increases levels of endocannabinoids like anandamide | researchgate.net |

Biological Activities and Pharmacological Potential in Preclinical Models

Neuroprotective Efficacy in In Vitro and Animal Models

The neuroprotective potential of N-benzyl-amides derived from fatty acids has been investigated in various preclinical models of neuronal injury. These studies highlight the capacity of these compounds to mitigate cellular damage and improve functional outcomes.

Studies on Hypoxic-Ischemic Brain Damage (HIBD) Models

Hypoxic-ischemic brain damage (HIBD) is a significant cause of neurological disability. Research into the effects of N-benzyl-amides in HIBD models has shown encouraging results. A study investigating the effects of N-benzyl eicosapentaenamide (NB-EPA) , a structurally similar compound to N-benzyl-9Z,12Z,15Z-octadecatrienamide, in a neonatal mouse model of HIBD demonstrated significant neuroprotective effects. mdpi.comnih.gov Treatment with NB-EPA was found to reduce the size of cerebral infarction and inhibit neuronal apoptosis in the ischemic brain. mdpi.comnih.gov This protective action was associated with the suppression of the p53-PUMA signaling pathway, a key mediator of apoptosis. mdpi.comnih.gov Furthermore, NB-EPA treatment led to an increase in the phosphorylation of Akt, a protein kinase that promotes cell survival. mdpi.comnih.gov

In in vitro models using primary cortical neurons subjected to oxygen-glucose deprivation (OGD), a cellular model of ischemia, NB-EPA was also shown to protect against neuronal death. nih.gov This effect was linked to the inhibition of the p53-PUMA pathway, reinforcing the findings from the animal studies. nih.gov

Neurobehavioral Improvements in Animal Studies

Beyond the cellular level, the neuroprotective effects of these compounds translate to functional improvements in animal models. In the same neonatal mouse model of HIBD, treatment with N-benzyl eicosapentaenamide (NB-EPA) resulted in significant improvements in neurobehavioral outcomes. mdpi.comnih.gov These findings suggest that the compound not only protects brain tissue from damage but also preserves neurological function. The observed improvements in behavioral deficits underscore the potential therapeutic relevance of this class of compounds for conditions involving ischemic brain injury. mdpi.com

Anti-fatigue and Endurance-Enhancing Effects in Animal Models

Macamides, as a class, are reputed for their anti-fatigue properties. mdpi.comnih.gov Preclinical studies have begun to elucidate the mechanisms underlying these effects, focusing on energy metabolism and the protection of muscle tissue.

Modulation of Energy Metabolism Parameters

The anti-fatigue effects of macamides appear to be linked to their ability to modulate key parameters of energy metabolism. A study on N-benzylhexadecanamide (NBH) , a related macamide, demonstrated its capacity to enhance the endurance of mice in a weight-loaded forced swimming test. nih.gov This enhanced performance was accompanied by favorable changes in several biochemical markers of fatigue. Specifically, NBH treatment was associated with increased levels of liver glycogen (B147801) and decreased levels of blood urea (B33335) nitrogen (BUN), lactate (B86563) dehydrogenase (LDH), blood ammonia, and blood lactic acid. nih.gov These results suggest that macamides may improve endurance by promoting energy storage and reducing the accumulation of metabolic byproducts that contribute to fatigue.

| Parameter | Effect of N-benzylhexadecanamide (NBH) Treatment |

| Liver Glycogen | Increased |

| Blood Urea Nitrogen (BUN) | Decreased |

| Lactate Dehydrogenase (LDH) | Decreased |

| Blood Ammonia | Decreased |

| Blood Lactic Acid | Decreased |

This table summarizes the findings on the modulation of energy metabolism parameters by NBH in animal models of fatigue.

Impact on Skeletal Muscle Damage

Intense physical exercise can lead to skeletal muscle damage and oxidative stress. Research on maca extracts, which contain this compound and other macamides, suggests a protective effect on muscle tissue. An aqueous extract of maca was found to strengthen mouse muscle structures and alleviate exercise-induced metabolic stress. rsc.org Furthermore, in in vitro studies using C2C12 skeletal muscle cells, the maca extract inhibited the reduction of cell viability and the accumulation of reactive oxygen species (ROS) induced by hydrogen peroxide. rsc.org This suggests that the anti-fatigue effects of maca may, in part, be due to the protection of skeletal muscle from oxidative damage, potentially through the upregulation of mitochondrial biogenesis and function. rsc.org Another compound, N-benzyl-p-toluenesulfonamide (BTS) , has been shown to be a specific inhibitor of fast skeletal muscle myosin-II, reducing muscle contraction and tension. nih.govnih.gov While structurally different, this highlights that N-benzyl amides can have direct effects on muscle physiology.

Bone Formation and Osteoporosis Prevention in Animal Models (Focus on structurally related compounds)

Emerging research indicates that certain macamides may have a positive impact on bone health. While direct studies on this compound are not yet available, research on a closely related compound provides insight into this potential application.

A study investigating N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide found that it promotes the osteogenic differentiation of mesenchymal stem cells, leading to bone formation. This effect was shown to be mediated through the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in bone development and regeneration. These findings suggest that this class of compounds could be explored for its potential in preventing osteoporosis.

| Compound | Biological Effect | Mechanism of Action |

| N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide | Promotes osteogenic differentiation and bone formation | Activation of the canonical Wnt/β-catenin signaling pathway |

This table details the observed effects of a structurally related compound on bone formation in preclinical models.

Mesenchymal Stem Cell Osteogenic Differentiation Studies

Research has explored the impact of a closely related compound, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), on the osteogenic differentiation of mesenchymal stem cells (MSCs). In one study, C3H/10T1/2 mesenchymal stem cells were cultured in an osteogenic induction medium and treated with MBOC. The results indicated that MBOC treatment led to an increased expression of key osteogenic markers, including runt-related transcription factor 2 (Runx2), osterix, and alkaline phosphatase in these cells. researchgate.net This suggests that the compound can promote the differentiation of MSCs into bone-forming osteoblasts.

The mechanism behind this osteogenic induction was found to be the activation of the canonical Wnt/β-catenin signaling pathway. researchgate.net MBOC was observed to inhibit the phosphorylation of GSK-3β at Tyr216, which in turn maintained the expression of β-catenin. researchgate.net The Wnt/β-catenin pathway is a critical signaling cascade in bone development and homeostasis.

Interactive Table: Effect of N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) on Osteogenic Markers in C3H/10T1/2 Mesenchymal Stem Cells

| Marker | Outcome | Signaling Pathway Implicated |

| Runt-related transcription factor 2 (Runx2) | Increased expression | Wnt/β-catenin |

| Osterix | Increased expression | Wnt/β-catenin |

| Alkaline phosphatase (ALP) | Increased expression | Wnt/β-catenin |

| β-catenin | Maintained expression | Wnt/β-catenin |

| Phosphorylation of GSK-3β (Tyr216) | Inhibited | Wnt/β-catenin |

Ovariectomized (OVX) Mouse Models for Osteoporosis Research

To investigate the in vivo efficacy of N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) for preventing postmenopausal osteoporosis, an ovariectomized (OVX) mouse model was utilized. researchgate.net This model is a standard preclinical representation of estrogen-deficiency-induced bone loss. Following a one-month treatment period with MBOC, micro-computed tomography (μCT) analysis of the distal femoral metaphysis revealed significant improvements in bone microarchitecture in the OVX mice treated with the compound compared to the untreated OVX group. researchgate.net

Specifically, the treated mice showed a notable increase in trabecular thickness, trabecular number, and bone volume/tissue volume. researchgate.net Conversely, trabecular separation was decreased in the MBOC-treated OVX mice. researchgate.net These structural enhancements were consistent with the biochemical findings, which showed increased levels of osteocalcin (B1147995) and runt-related transcription factor 2 in the treated OVX mice. researchgate.net These results provide strong evidence for the bone-protective effects of this macamide derivative in a model of postmenopausal osteoporosis. researchgate.net

Interactive Table: Effects of N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC) in Ovariectomized (OVX) Mouse Model

| Parameter | Observation |

| Trabecular Thickness | Significantly increased |

| Trabecular Number | Significantly increased |

| Bone Volume/Tissue Volume | Significantly increased |

| Trabecular Separation | Decreased |

| Osteocalcin Levels | Increased |

| Runt-related transcription factor 2 (Runx2) Levels | Increased |

Anti-cancer Activity in Various In Vitro Cell Lines

As of the current available scientific literature, no specific studies investigating the anti-cancer activity of this compound have been identified. The following subsections reflect the absence of data for this particular compound against the specified cancer cell lines.

No research data was found regarding the effects of this compound on the HL-60 leukemia cell line.

No research data was found regarding the effects of this compound on the A549 lung cancer cell line.

No research data was found regarding the effects of this compound on the SMMC-7221 or HepG2 liver cancer cell lines.

No research data was found regarding the effects of this compound on the MCF-7 or 4T1 breast cancer cell lines.

Colon Cancer Cell Line Studies (e.g., SW480)

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the biological activities or pharmacological potential of this compound in the context of colon cancer cell lines, including the SW480 cell line.

Consequently, there are no detailed research findings or data to present in this section. Information regarding the effects of this specific compound on cell viability, apoptosis, or other cellular mechanisms in colon cancer models is not available in the reviewed sources.

While the compound has been identified as a fatty acid amide hydrolase (FAAH) inhibitor, no research has been found that investigates the implications of this activity in colon cancer. chemicalbook.com

Therefore, it is not possible to provide an analysis or data tables as requested for this specific topic.

Structure Activity Relationship Sar and Rational Analog Design

Influence of N-benzyl Moiety Modifications on Biological Activity

The N-benzyl group is a crucial component for the biological activity of N-benzyl-9Z,12Z,15Z-octadecatrienamide. Modifications to this aromatic ring system can significantly alter the compound's potency and selectivity, primarily through electronic and steric effects.

Studies on related N-benzylamide scaffolds demonstrate that the nature and position of substituents on the benzyl (B1604629) ring are pivotal. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic density of the amide linkage and the aromatic ring itself, influencing interactions with biological targets. For instance, in studies of N-benzylbenzamides, substituents that are electron-withdrawing, such as trifluoromethyl groups, have been shown to be important for inhibitory activity on certain enzymes. acs.org Conversely, the presence of electron-donating groups like methyl or methoxy (B1213986) can also impact activity, though the effect can be complex. The suppressive effect of such groups on hydrogenolysis suggests they significantly alter the electronic properties of the benzyl ring. researchgate.net

The position of the substituent is equally important. Ortho-substitutions can introduce steric hindrance, which may force the amide group out of coplanarity with the benzene (B151609) ring. nih.gov This conformational change can weaken intramolecular hydrogen bonds and alter the molecule's three-dimensional shape, thereby affecting how it fits into a receptor's binding pocket. Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives showed that moving a substituent from one position to another on the benzyl ring could dramatically change inhibitory potency, highlighting the sensitivity of the target's binding site to the ligand's substitution pattern.

Furthermore, replacing the benzylamine (B48309) moiety with other amines or modifying its structure can lead to significant changes in activity. The interaction between the amide and the aromatic ring substituents can create complex effects; for example, a 6-hydroxy group on a benzamide (B126) was found to increase lipophilicity, contrary to expectations, by forming an intramolecular hydrogen bond that masks the amide's polarity. nih.gov The pattern of amide formation from N-benzylsubstituted anilines is also heavily influenced by the steric and electronic effects of aromatic substituents. nih.gov

| Scaffold Type | Substituent Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N-Benzylbenzamides | Ortho-trifluoromethyl group | Important for inhibitory activity and metabolic stability | acs.org |

| Substituted Benzamides | Aromatic 6-hydroxy group | Increased apparent lipophilicity due to intramolecular H-bonding | nih.gov |

| Substituted Benzamides | Aromatic 3-position substituent | Lowered lipophilicity by disrupting H-bond with adjacent 2-methoxy group | nih.gov |

| N-Benzylguanidines | 2-chloro-3-(trifluoromethyl) on benzyl | Showed potent antibacterial activity (MIC 0.5 µg/mL vs S. aureus) | nih.gov |

Role of Fatty Acid Chain Length and Degree of Unsaturation (9Z,12Z,15Z) on Activity Profiles

The fatty acid portion of the molecule, an α-linolenic acid derivative, is fundamental to its biological function. Both the chain length (18 carbons) and the high degree of unsaturation (three double bonds) are key determinants of the activity profile.

The length of the fatty acid chain influences physicochemical properties like lipophilicity and water solubility. Studies on fatty acid drug conjugates have shown that as the chain length increases, lipophilicity generally increases while aqueous solubility decreases. nih.gov This property is critical for crossing biological membranes and for interactions with hydrophobic binding pockets in receptors or enzymes. The 18-carbon backbone of the octadecatrienamide chain positions it within the range of common, naturally occurring polyunsaturated fatty acids (PUFAs), which are precursors to many signaling molecules.

The degree of unsaturation is arguably the most critical feature of the fatty acid tail. The presence of three double bonds in the cis configuration creates a specific curved three-dimensional structure, distinct from saturated or less unsaturated fatty acids. Saturated fatty acids are linear and flexible, while monounsaturated fatty acids (like oleic acid, C18:1) have a single kink. The three kinks in the (9Z,12Z,15Z)-octadecatrienoyl chain impart a unique conformation that can be essential for fitting into specific protein targets. Fatty acid amides are a diverse class of biologically active lipids, and their specific functions are often tied to the parent fatty acid. mdpi.com For example, N-acyl dopamines derived from different fatty acids (N-Arachidonoyl dopamine (B1211576) vs. N-Docosahexaenoyl dopamine) exhibit distinct effects on the expression of neurotrophic factors. mdpi.com

Comparing amides derived from C18 fatty acids with varying unsaturation reveals clear differences in biological activity. For instance, in the context of human milk lipids, the relative amounts of C18:1, C18:2, and C18:3 isomers are distinct, pointing to their different metabolic roles. nih.gov The high degree of unsaturation in this compound is a hallmark of many bioactive alkamides found in nature. nih.gov

| Fatty Acid Feature | Observation in Conjugate Studies | Implication for this compound | Reference |

|---|---|---|---|

| Increasing Chain Length | Lower water solubility, higher lipophilicity (log P), smaller nanoparticle size. | The C18 length provides significant lipophilicity, aiding membrane interaction. | nih.gov |

| Increasing Chain Length | Conversion rate by esterase was inversely proportional to chain length. | Suggests the C18 chain length could influence metabolic stability. | nih.gov |

| Degree of Unsaturation | Different PUFA-dopamine conjugates (N-ADA, N-DDA) show varied effects on neurotrophic factor expression. | The specific tri-unsaturated nature of the fatty acid likely confers a unique biological activity profile compared to amides of oleic or linoleic acid. | mdpi.com |

Stereochemical Considerations and E/Z Isomer Impact on Efficacy

Stereochemistry, specifically the geometry of the three double bonds at positions 9, 12, and 15, is a critical factor for the efficacy of this compound. The designation (9Z,12Z,15Z) indicates that all three double bonds are in the cis (or Z, from the German zusammen) configuration.

While direct comparative studies on the E/Z isomers of this compound are not extensively documented in the provided results, the principle is well-established in fatty acid biochemistry. For example, the biological activities of cis and trans fatty acids are known to be vastly different; trans fats are associated with different metabolic pathways and health outcomes than their cis counterparts. In a study of German human milk lipids, various trans isomers of C18:1, C18:2, and C18:3 were identified separately from the naturally predominant cis isomers, underscoring their distinct identities. nih.gov The recent ability to synthesize diastereomerically-pure alkamides has been crucial for accurately studying their biological activities, which implicitly confirms the importance of controlling stereochemistry for reproducible results. nih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling provide powerful tools for understanding the structure-activity relationships of this compound at a molecular level. These in silico techniques can predict how the molecule interacts with potential biological targets, explain the observed effects of structural modifications, and guide the design of new, more potent analogs.

Molecular docking simulations can be used to place the molecule into the binding site of a target protein, such as an enzyme or receptor. These simulations calculate the most favorable binding pose and estimate the binding affinity. Such studies could reveal, for example, that the benzyl group engages in pi-stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket, while the long, curved fatty acid chain fits into a hydrophobic channel. This would explain why modifications to either part of the molecule affect its activity.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical properties of a series of analogs and their biological activities. scirp.org For this compound and its derivatives, a QSAR model could be built using descriptors such as lipophilicity (logP), molecular volume, and electronic parameters of substituents on the benzyl ring. scirp.org Such a model could then predict the activity of novel, unsynthesized compounds.

Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure and reactivity of the molecule. researchgate.net For instance, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which shows the distribution of charge on the molecule's surface. This can identify electron-rich regions (like the amide oxygen) that are likely to act as hydrogen bond acceptors and electron-poor regions that may engage in other types of interactions. researchgate.net These computational approaches provide a rational framework for interpreting the experimental SAR data and for the rational design of related compounds.

Future Research Directions and Unaddressed Research Gaps

Elucidation of Additional Molecular Targets and Signaling Networks

A primary unaddressed area of research is the comprehensive identification of all molecular targets of N-benzyl-9Z,12Z,15Z-octadecatrienamide. Currently, its best-characterized activity is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.gov However, its potency as an FAAH inhibitor is considered relatively weak, with a reported IC50 value of 41.8 μM. nih.govchemicalbook.com This suggests that other molecular targets may be responsible for or contribute to its biological effects.

Future research should focus on:

Screening against a broader panel of enzymes and receptors: Investigating the interaction of this compound with other components of the endocannabinoid system, such as cannabinoid receptors (CB1 and CB2) and other hydrolases, is crucial.

Investigating soluble epoxide hydrolase (sEH) inhibition: Research on related macamides suggests that inhibition of soluble epoxide hydrolase (sEH) may be a plausible alternative or synergistic mechanism of action. researchgate.net Studies have shown that sEH inhibitors can work in concert with FAAH inhibitors to produce enhanced biological effects. researchgate.net

Exploring other potential signaling pathways: The analog, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to activate the canonical Wnt/β-catenin signaling pathway. nih.govmedchemexpress.com It is imperative to investigate whether the parent compound, this compound, shares this activity or interacts with other fundamental signaling cascades.

| Identified and Potential Molecular Targets | Known or Hypothesized Role |

| Fatty Acid Amide Hydrolase (FAAH) | Known target; inhibition leads to increased levels of endocannabinoids. nih.gov |

| Soluble Epoxide Hydrolase (sEH) | Hypothesized target based on related macamide activity; inhibition has anti-inflammatory effects. researchgate.netnih.gov |

| Cannabinoid Receptors (CB1, CB2) | Potential targets as part of the endocannabinoid system; direct interaction is currently unconfirmed. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Potential targets, as other fatty acid amides are known to interact with these receptors. |

| Wnt/β-catenin Signaling Pathway | Hypothesized based on the activity of its methoxybenzyl analog. nih.govmedchemexpress.com |

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

A significant knowledge gap exists regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. There is a lack of published preclinical studies detailing its pharmacokinetic and pharmacodynamic properties. To advance this compound towards any potential therapeutic application, future research must address the following:

In vivo pharmacokinetic studies: Animal models are needed to determine key parameters such as bioavailability, half-life, peak plasma concentrations, and tissue distribution.

Metabolite identification: Understanding how the compound is metabolized is essential for identifying active metabolites and potential drug-drug interactions.

Pharmacodynamic studies: Once primary molecular targets are confirmed, studies are needed to correlate the compound's concentration with its biological effects in vivo.

The absence of this fundamental data is a major barrier to understanding the compound's potential efficacy and safety.

Development of Highly Selective and Potent this compound Analogs

Given the relatively low potency of this compound as an FAAH inhibitor, a promising area for future research is the design and synthesis of more potent and selective analogs. nih.govchemicalbook.com Structure-activity relationship (SAR) studies are needed to understand how modifications to the chemical structure of the molecule affect its biological activity.

Key research avenues include:

Systematic modification of the benzyl (B1604629) and fatty acid moieties: Creating a library of analogs with alterations to the aromatic ring and the aliphatic chain could identify key structural features for enhanced potency and selectivity.

Computational modeling and docking studies: In silico approaches can help predict the binding of analogs to target proteins, guiding the synthesis of more effective compounds.

Synthesis of dual-target inhibitors: Based on the hypothesis of sEH co-inhibition, analogs could be designed to potently inhibit both FAAH and sEH, which may offer a superior therapeutic effect for conditions like inflammatory pain. nih.gov

| Potential Analog Modifications | Rationale |

| Substitution on the benzyl ring | To explore electronic and steric effects on target binding affinity. |

| Alteration of the fatty acid chain length and saturation | To investigate the impact of lipophilicity and conformation on potency and selectivity. |

| Introduction of different functional groups | To create novel interactions with target proteins and improve pharmacokinetic properties. |

| Creation of hybrid molecules | To design dual inhibitors targeting both FAAH and other relevant enzymes like sEH. nih.gov |

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. To date, such studies on this specific compound are absent from the literature. Future research should employ:

Transcriptomics: To identify changes in gene expression in response to treatment with the compound, revealing affected signaling pathways.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the molecular mechanisms of action.

Metabolomics and Lipidomics: To map the global changes in small-molecule metabolites and lipids, which is particularly relevant given the compound's role as a lipid amide and its interaction with the endocannabinoid system.

These systems-level approaches will be invaluable in identifying novel targets and understanding the on- and off-target effects of this compound.

Methodological Advancements in Isomer-Specific Isolation and Quantification

This compound is one of several geometric isomers of N-benzyloctadecatrienamide. The biological activity of these isomers may differ significantly. While HPLC-MS/MS methods have been developed for the general quantification of macamides, there is a need for more advanced analytical techniques for the specific isolation and quantification of each isomer.

Future research should focus on:

Development of isomer-specific chromatographic methods: Techniques like supercritical fluid chromatography (SFC) could offer superior resolution for separating complex mixtures of lipid isomers. uta.edumdpi.comnih.govresearchgate.net

Chiral separation techniques: Although the native compound is achiral, synthetic analogs may contain chiral centers, necessitating the development of chiral separation methods to evaluate the activity of individual enantiomers. ncats.ionih.gov

Improved extraction and purification protocols: More efficient methods are needed to isolate this compound in high purity from its natural source, Lepidium meyenii, to facilitate further research. chemspider.com

Q & A

Basic: What validated analytical methods are recommended for quantifying N-benzyl-9Z,12Z,15Z-octadecatrienamide in plant extracts?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV or evaporative light scattering detection (ELSD) is the gold standard. For example, macamides in Lepidium meyenii (maca) extracts were quantified using a C18 column with a mobile phase of acetonitrile/water (80:20 v/v) and a flow rate of 1.0 mL/min, achieving a retention time of 18.872 min for macamide B . Infrared (IR) and UV spectroscopy can supplement identification by confirming functional groups (e.g., amide bonds) and conjugated double bonds .

Basic: How does solvent selection impact the extraction efficiency of this compound from maca?

Answer:

Non-polar to moderately polar solvents (e.g., ethanol, ethyl acetate) yield higher extraction efficiency due to the compound’s lipophilic nature. Water extracts fail to recover detectable amounts, as demonstrated in maca root studies where ethanol and ultrasound-assisted (UA) extracts contained 0.12–0.15 mg/g macamide B, while water extracts showed none . Optimization should include solvent polarity, temperature, and extraction time.

Advanced: What strategies resolve contradictions in biosynthetic pathway studies of polyunsaturated alkylamides like this compound?

Answer:

Deuterium-labeled precursor feeding combined with GC-MS analysis can track biosynthetic routes. For example, deuterium-labeled 10Z,13Z,16Z-19:acid and 11Z,14Z,17Z-20:acid were incorporated into alkatriene products in Erannis bajaria, while 9Z,12Z,15Z-18:acid showed no incorporation, suggesting alternative pathways (e.g., chain elongation/desaturation over direct reduction) . Statistical validation of incorporation rates and isotopic tracing in controlled systems are critical.

Advanced: How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer:

Comparative NMR and bioactivity assays of analogs like N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecatrienamide and oxidized derivatives (e.g., N-benzyl-9-oxo-10E,12Z,15Z-octadecatrienamide) reveal substituent effects. For instance, methoxy groups enhance polarity and may alter receptor binding, while keto modifications reduce bioactivity . Computational docking and in vitro assays (e.g., antioxidant DPPH/ABTS tests) should complement structural data .

Advanced: What challenges arise in synthesizing this compound, and how are they mitigated?

Answer:

Key challenges include maintaining Z-stereochemistry during amide coupling and achieving high purity. Methods like Schlenk techniques under inert atmospheres prevent oxidation of polyunsaturated chains. Purification via silica gel chromatography or preparative HPLC (using C18 columns) improves yield (≥98% purity) . Reaction monitoring by TLC or LC-MS ensures intermediate stability.

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Answer:

NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm benzyl and triene motifs (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 5.3–5.5 ppm for Z-olefins) .